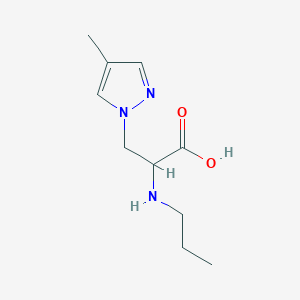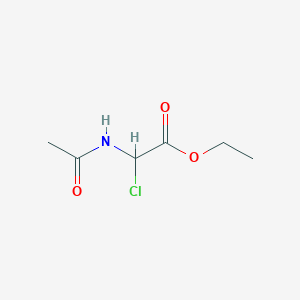
Ethyl 2-chloro-2-acetamidoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-2-acetamidoacetate is an organic compound with the molecular formula C6H10ClNO3. It is a versatile chemical used in various scientific research applications due to its unique reactivity and properties. This compound is often employed as a key building block in the synthesis of novel pharmaceuticals and biologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-2-acetamidoacetate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process includes cooling the raw material to a temperature range of -5 to 10°C, followed by the dropwise addition of sulfonyl chloride. The mixture is then slowly heated to 20-25°C and allowed to react for about four hours. After the reaction, the mixture is subjected to reduced pressure and vacuum to remove residual acidic gas, which is absorbed by a caustic soda liquid .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce production costs and environmental impact. For instance, the use of reaction solvents is minimized, and the acidic gas generated during the reaction is absorbed to reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-2-acetamidoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide and other nucleophiles.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: Acetic acid and the corresponding alcohol.
Reduction: Reduced derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-2-acetamidoacetate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl 2-chloro-2-acetamidoacetate involves its reactivity with nucleophiles and other reagents. The chlorine atom in the compound is highly reactive, making it a suitable candidate for nucleophilic substitution reactions. The ester and amide groups also contribute to its reactivity, allowing it to participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-2-acetamidoacetate can be compared with similar compounds such as ethyl chloroacetate and ethyl acetoacetate. While all these compounds contain ester groups, this compound is unique due to the presence of both chlorine and acetamido groups, which enhance its reactivity and versatility in chemical synthesis .
List of Similar Compounds
- Ethyl chloroacetate
- Ethyl acetoacetate
- Ethyl bromoacetate
- Ethyl iodoacetate
These compounds share some structural similarities but differ in their reactivity and applications.
Eigenschaften
Molekularformel |
C6H10ClNO3 |
|---|---|
Molekulargewicht |
179.60 g/mol |
IUPAC-Name |
ethyl 2-acetamido-2-chloroacetate |
InChI |
InChI=1S/C6H10ClNO3/c1-3-11-6(10)5(7)8-4(2)9/h5H,3H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
CHYHOSYHUSIVCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(NC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13482741.png)
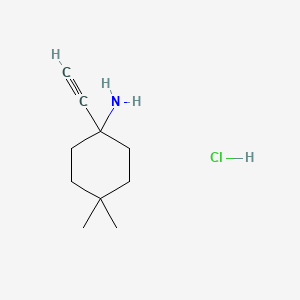

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)

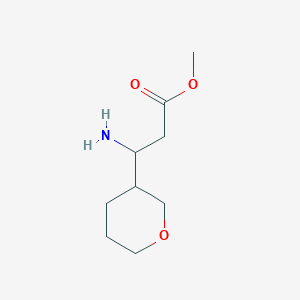
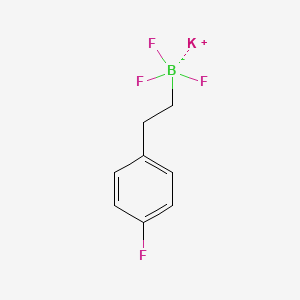
![3,3-Dimethyl-1-oxa-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13482787.png)
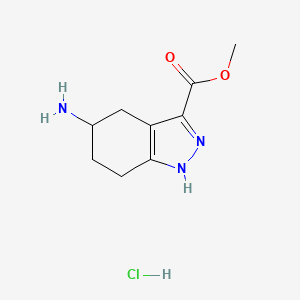
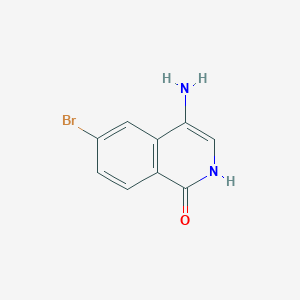
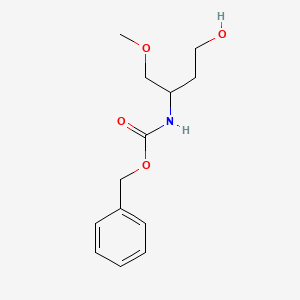
![(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
